molecular formula C12H8F3N B13203677 4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine

4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine

Cat. No.: B13203677
M. Wt: 223.19 g/mol
InChI Key: SQDBDIJJPJYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine is a chemical compound characterized by the presence of fluorine atoms on both the phenyl and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-difluoroaniline with 2-fluorobenzoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-2-fluoro-6-methylpyridine

InChI

InChI=1S/C12H8F3N/c1-7-5-8(6-11(14)16-7)9-3-2-4-10(13)12(9)15/h2-6H,1H3

InChI Key

SQDBDIJJPJYKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)F)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.